Methanimidamide, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl-
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Overview
Description
Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- is a synthetic organic compound It is characterized by its unique structure, which includes a cyclohexenone ring substituted with dimethyl groups and an amidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- typically involves the following steps:
Formation of the Cyclohexenone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Amidine Group: This step involves the reaction of an amine with a nitrile or imidate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- Methanimidamide, N’-(3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl-
- Methanimidamide, N’-(5,5-dimethyl-2-oxo-1-cyclohexen-1-yl)-N,N-dimethyl-
Uniqueness
Methanimidamide, N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-N,N-dimethyl- is unique due to the specific positioning of the dimethyl groups and the oxo functional group on the cyclohexenone ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
131929-02-7 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H18N2O/c1-11(2)6-9(5-10(14)7-11)12-8-13(3)4/h5,8H,6-7H2,1-4H3 |
InChI Key |
GNRXTJLKBKKAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)N=CN(C)C)C |
Origin of Product |
United States |
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